molecular formula C27H31IN2O7 B3340819 1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate CAS No. 919535-06-1

1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate

Cat. No.: B3340819
CAS No.: 919535-06-1
M. Wt: 622.4 g/mol
InChI Key: MURWXBJGTRVHER-UHFFFAOYSA-N
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Description

1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate is a complex organic compound that features a variety of functional groups, including tert-butyl, methyl, benzyloxy, tert-butoxycarbonylamino, and iodo groups

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary and may include inhibition or activation of specific biological processes .

Comparison with Similar Compounds

Similar compounds to 1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate include other indole derivatives with different substituentsThe uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]-7-phenylmethoxyindole-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31IN2O7/c1-26(2,3)36-24(32)29-18-14-20(35-15-16-11-9-8-10-12-16)22-17(21(18)28)13-19(23(31)34-7)30(22)25(33)37-27(4,5)6/h8-14H,15H2,1-7H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURWXBJGTRVHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C2C(=C1I)C=C(N2C(=O)OC(C)(C)C)C(=O)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31IN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-tert-butyl 2-methyl 7-(benzyloxy)-5-(tert-butoxycarbonylamino)-4-iodo-1H-indole-1,2-dicarboxylate

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